molecular formula C4H11O5P B1201960 3,4-Dihydroxybutyl-1-phosphonic acid CAS No. 37636-10-5

3,4-Dihydroxybutyl-1-phosphonic acid

Cat. No.: B1201960
CAS No.: 37636-10-5
M. Wt: 170.1 g/mol
InChI Key: ZUCRMPBYWBAFDW-UHFFFAOYSA-N
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Description

3,4-Dihydroxybutyl-1-phosphonic acid is a phosphonic acid derivative characterized by the presence of two hydroxyl groups and a phosphonic acid group attached to a butyl chain. This compound is of interest due to its structural similarity to glycerol-3-phosphate, making it a valuable analog in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxybutyl-1-phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybutyl alcohol with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:

    Reactants: 3,4-dihydroxybutyl alcohol and phosphorous acid.

    Conditions: Acidic medium, often using hydrochloric acid as a catalyst.

    Procedure: The reactants are mixed and heated to promote the formation of the phosphonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods One such method is the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxybutyl-1-phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The phosphonic acid group can be reduced to form phosphinic acid derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products Formed

    Oxidation: Formation of 3,4-dioxobutyl-1-phosphonic acid.

    Reduction: Formation of 3,4-dihydroxybutyl-1-phosphinic acid.

    Substitution: Formation of halogenated or alkylated derivatives of this compound.

Scientific Research Applications

3,4-Dihydroxybutyl-1-phosphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydroxybutyl-1-phosphonic acid involves its interaction with enzymes involved in glycerol-3-phosphate metabolism. It acts as a competitive inhibitor for enzymes such as glycerol-3-phosphate dehydrogenase and acyl coenzyme A:glycerol-3-phosphate acyltransferase . By mimicking the natural substrate, it interferes with the normal metabolic processes, leading to altered phospholipid synthesis and cell growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxypropyl-1-phosphonic acid: A three-carbon analog with similar inhibitory effects on bacterial growth.

    Glycerol-3-phosphate: The natural substrate for enzymes involved in glycerol metabolism.

    Phosphatidylglycerol phosphate: A related phospholipid intermediate in bacterial cell membranes.

Uniqueness

3,4-Dihydroxybutyl-1-phosphonic acid is unique due to its four-carbon structure, which provides distinct steric and electronic properties compared to its three-carbon analogs. This uniqueness allows it to interact differently with metabolic enzymes, making it a valuable tool for studying specific biochemical pathways.

Properties

CAS No.

37636-10-5

Molecular Formula

C4H11O5P

Molecular Weight

170.1 g/mol

IUPAC Name

3,4-dihydroxybutylphosphonic acid

InChI

InChI=1S/C4H11O5P/c5-3-4(6)1-2-10(7,8)9/h4-6H,1-3H2,(H2,7,8,9)

InChI Key

ZUCRMPBYWBAFDW-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(CO)O

Canonical SMILES

C(CP(=O)(O)O)C(CO)O

Synonyms

3,4-dihydroxybutyl-1-phosphonic acid
3,4-dihydroxybutyl-1-phosphonic acid, (+-)-isomer
3,4-dihydroxybutyl-1-phosphonic acid, dilithium salt

Origin of Product

United States

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